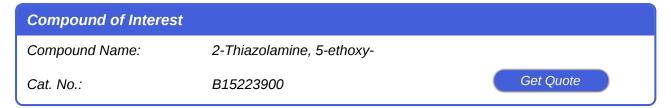


Application Notes and Protocols: Synthesis of 2-Thiazolamine, 5-ethoxy-

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **2-Thiazolamine**, **5-ethoxy-** (also known as 5-ethoxy-2-aminothiazole), a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on a modified Hantzsch thiazole synthesis, commencing from the readily available starting material, 3-ethoxyacryloyl chloride.

Introduction

2-Aminothiazoles are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an ethoxy group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The following protocol outlines a robust and efficient two-step synthesis of **2-Thiazolamine**, **5-ethoxy-**, involving the formation of an α -bromo- β -ethoxyacrylate intermediate, followed by cyclization with thiourea.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

 Step 1: Synthesis of Ethyl 2-bromo-3-ethoxyacrylate. 3-Ethoxyacryloyl chloride is first converted to its corresponding ethyl ester, ethyl 3-ethoxyacrylate, which is subsequently



brominated at the α -position using N-bromosuccinimide (NBS) to yield the key intermediate, ethyl 2-bromo-3-ethoxyacrylate.

Step 2: Synthesis of 2-Thiazolamine, 5-ethoxy-. The α-bromo ester intermediate is then reacted with thiourea in a cyclocondensation reaction to afford the final product, 2-Thiazolamine, 5-ethoxy-.

Experimental Protocols Step 1: Synthesis of Ethyl 2-bromo-3-ethoxyacrylate

This procedure is adapted from methodologies involving the α -bromination of β -ethoxyacrylamides.[1][2]

Materials:

- 3-Ethoxyacryloyl chloride
- Ethanol (anhydrous)
- Pyridine (or another suitable non-nucleophilic base)
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel



Procedure:

· Esterification:

- To a solution of 3-ethoxyacryloyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at
 0 °C under a nitrogen atmosphere, add anhydrous ethanol (1.1 eq) dropwise.
- To this mixture, add pyridine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
- Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-ethoxyacrylate. This intermediate can be used in the next step without further purification if it is of sufficient purity.

α-Bromination:

- Dissolve the crude ethyl 3-ethoxyacrylate (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
- Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution, while protecting the reaction from light.
- Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.



 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromo-3-ethoxyacrylate. This product should be used promptly in the next step due to potential instability.

Step 2: Synthesis of 2-Thiazolamine, 5-ethoxy-

This cyclization follows the principles of the Hantzsch thiazole synthesis.[3][4]

Materials:

- Ethyl 2-bromo-3-ethoxyacrylate (from Step 1)
- Thiourea
- Ethanol or another suitable protic solvent
- Sodium bicarbonate or another suitable base
- · Reflux condenser
- Heating mantle or oil bath
- Filtration apparatus (Büchner funnel)

Procedure:

- Cyclocondensation:
 - Dissolve the crude ethyl 2-bromo-3-ethoxyacrylate (1.0 eg) in ethanol.
 - Add thiourea (1.1 eq) to the solution and stir.
 - Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
 - After completion, cool the reaction mixture to room temperature.
 - Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.



- The product may precipitate out of the solution upon cooling and neutralization. If so,
 collect the solid by filtration, wash with cold water, and dry under vacuum.
- If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-Thiazolamine, 5-ethoxy-.

Data Presentation

Table 1: Summary of Reactants and Expected Product

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role	
3-Ethoxyacryloyl chloride	C5H7ClO2	134.56	Starting Material	
Ethanol	C ₂ H ₆ O	46.07	Reagent	
N-Bromosuccinimide	C4H4BrNO2	177.98	Brominating Agent	
Thiourea	CH ₄ N ₂ S	76.12	Reagent	
2-Thiazolamine, 5- ethoxy-	C₅H8N2OS	144.19	Final Product	

Table 2: Typical Reaction Parameters and Expected Outcomes



Step	Reaction	Key Reagents	Solvent	Temperat ure	Typical Reaction Time	Expected Yield
1a	Esterificati on	Ethanol, Pyridine	Dichlorome thane	0 °C to RT	2-4 hours	>90% (crude)
1b	α- Brominatio n	N- Bromosucc inimide	Dioxane/W ater	Room Temperatur e	4-6 hours	85-95% (crude)
2	Cyclocond ensation	Thiourea	Ethanol	Reflux	6-12 hours	70-85%

Visualizations Synthetic Workflow

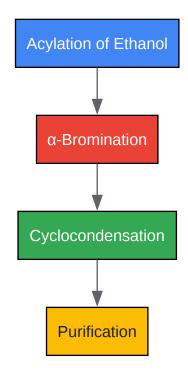


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Caption: Synthetic route for 2-Thiazolamine, 5-ethoxy-.

Logical Relationship of Key Steps





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